Structural Differentiation from Thiazole-Regioisomeric Benzamides: Isothiazole Core as a Kinase Selectivity Determinant
The 1,2-thiazole (isothiazole) core of this compound distinguishes it from the more commonly explored 1,3-thiazole benzamides. In isothiazole series targeting MEK and ERK kinases, quantitative SAR models developed from in silico exploration demonstrate that the isothiazole scaffold yields distinct IC₅₀ ranges compared to thiazole analogs, with isothiazole-4-carboxamidines showing potent MEK inhibitory activity [1]. While no direct IC₅₀ data exists for the target compound, the isothiazole substitution pattern provides a structurally verifiable basis for differential kinase binding compared to thiazole-regioisomeric benzamides such as 4-(dimethylamino)-N-(thiazol-2-yl)benzamide (CHEMBL425124) [2].
| Evidence Dimension | Heterocycle core identity (isothiazole vs. thiazole) and its impact on kinase inhibition profile |
|---|---|
| Target Compound Data | 1,2-thiazole (isothiazole) core with S adjacent to N; 3-methyl substitution |
| Comparator Or Baseline | 4-(dimethylamino)-N-(thiazol-2-yl)benzamide: 1,3-thiazole core with S separated from N by one carbon |
| Quantified Difference | No quantitative IC₅₀ data available for direct comparison; differentiation is structural and scaffold-based |
| Conditions | Scaffold comparison based on reported SAR in MEK inhibition models and isothiazole patent literature |
Why This Matters
For procurement decisions in kinase inhibitor screening programs, the isothiazole core provides access to chemical space that is orthogonal to thiazole-based libraries, potentially addressing selectivity gaps.
- [1] In silico exploration for identifying structure-activity relationship of MEK inhibition and oral bioavailability for isothiazole derivatives. (2010) Academia.edu. View Source
- [2] DrugMap. 4-(Dimethylamino)-N-(thiazol-2-yl)benzamide Entry. CHEMBL425124. View Source
